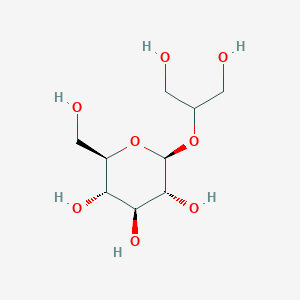

2-O-(β-D-葡萄糖基)甘油

描述

2-O-(beta-D-glucosyl)glycerol is a glucosylglycerol consisting of a beta-D-glucosyl residue attached at position 2 of glycerol via a glycosidic bond. It has a role as an Arabidopsis thaliana metabolite and a human blood serum metabolite. It is a beta-D-glucoside and a glucosylglycerol.

2-O-(beta-D-glucosyl)glycerol is a natural product found in Arabidopsis thaliana with data available.

科学研究应用

1. 化妆品成分和保湿剂

2-O-(β-D-葡萄糖基)甘油(2-GG)是一种天然糖苷,可作为化妆品中的生物活性保湿成分。它以生物极端介质的作用而闻名。例如,Kruschitz和Nidetzky(2020)展示了纳滤用于从2-GG中分离甘油的过程,这对其作为化妆品成分的商业可行性至关重要(Kruschitz & Nidetzky, 2020)。同样,Schwarz等人(2009)开发了一种微结构固定酶反应器,用于生产β-葡糖基甘油(βGG),这是2-GG的另一种形式,突显了其在化妆品中的潜力(Schwarz等人,2009)。

2. 工业精细化学品

Luley-Goedl等人(2010)描述了一种生物催化合成葡糖基甘油(GG)的过程,重点关注其作为工业精细化学品的潜力,以及在化妆品中以Glycoin的名字应用(Luley-Goedl等人,2010)。

3. 酶合成用于潜在医疗应用

Jung等人(2019)研究了β-葡糖基甘油及其衍生物的酶合成,强调了它们在食品、化妆品和医疗保健行业中的潜在应用,包括抗肿瘤药物(Jung等人,2019)。

4. 保护冷冻剂

Su等人(2016)探讨了甘油葡糖苷(GG)作为低毒替代品用于冷冻保护剂。他们将GG与甘油和二甲基亚砜(DMSO)进行了比较,发现GG对冷冻保护具有显著影响,并可能是这一背景下更安全的替代品(Su et al., 2016)。

作用机制

Target of Action

2-O-(beta-D-glucosyl)glycerol, also known as 2-(beta-Glucosyl)glycerol, is a natural osmolyte found in bacteria and plants . It is a glucosylglycerol consisting of a β-D-glucosyl residue attached at position 2 of glycerol via a glycosidic bond . It is metabolized by organisms such as Arabidopsis thaliana and Homo sapiens .

Mode of Action

It is known that the compound is synthesized through the action of enzymes such as sucrose phosphorylase (sucp) . SucP catalyzes the glycosylation of glycerol from sucrose .

Biochemical Pathways

The biochemical pathway involved in the synthesis of 2-O-(beta-D-glucosyl)glycerol involves the enzyme SucP . This enzyme catalyzes the glycosylation of glycerol from sucrose, leading to the production of 2-O-(beta-D-glucosyl)glycerol .

Pharmacokinetics

It is known that the compound is found in the blood serum of humans , suggesting that it is absorbed into the bloodstream and distributed throughout the body.

Result of Action

2-O-(beta-D-glucosyl)glycerol has been found to have promising applications as a cosmetic and food-and-feed ingredient . It can be used as a multipurpose anti-aging, cell-stimulating, and skin moisturizing agent in the cosmetic industry .

Action Environment

The action of 2-O-(beta-D-glucosyl)glycerol is influenced by various environmental factors. For instance, the enzyme SucP, which is involved in the synthesis of 2-O-(beta-D-glucosyl)glycerol, has been found to be more active at certain temperatures . Furthermore, the production of 2-O-(beta-D-glucosyl)glycerol can be optimized through controlled growth rates in bioreactor cultivations .

生化分析

Biochemical Properties

2-O-(beta-D-glucosyl)glycerol interacts with various enzymes and proteins. It is involved in the action of a glycoside phosphorylase . This enzyme catalyzes the 2-O-α-glucosylation of glycerol from β-D-glucose 1-phosphate . The nature of these interactions involves the transfer of a glucosyl group to glycerol, forming 2-O-(beta-D-glucosyl)glycerol .

Cellular Effects

In cellular processes, 2-O-(beta-D-glucosyl)glycerol plays a role in adjusting the cellular osmotic potential, allowing water uptake . It is also used in the cosmetic industry as a multipurpose anti-aging, cell-stimulating, and skin moisturizing agent . It influences cell function by providing hydration and promoting cell health .

Molecular Mechanism

At the molecular level, 2-O-(beta-D-glucosyl)glycerol exerts its effects through binding interactions with biomolecules. It is involved in the glucosyl-transferring reaction to a water molecule, not a phosphatase-type reaction . This reaction is facilitated by the enzyme glucosylglycerol 3-phosphatase .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in enzymatic synthesis processes, which have been promoted using two-enzyme phosphorylase cascade reactions .

Metabolic Pathways

2-O-(beta-D-glucosyl)glycerol is involved in metabolic pathways that include the action of a glycoside phosphorylase . This enzyme catalyzes the 2-O-α-glucosylation of glycerol from β-D-glucose 1-phosphate .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTKXCPRNZDOJU-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201219430 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10588-30-4 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10588-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)